1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Analytical Chemistry Quality Control Synthetic Chemistry

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS 338400-71-8) is a synthetic organic compound belonging to the class of phenoxy ethanones. Its structure features a 4-chlorophenyl ketone moiety linked via an ether bridge to a 2,3-dimethylphenoxy group.

Molecular Formula C16H15ClO2
Molecular Weight 274.74
CAS No. 338400-71-8
Cat. No. B2432387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
CAS338400-71-8
Molecular FormulaC16H15ClO2
Molecular Weight274.74
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C16H15ClO2/c1-11-4-3-5-16(12(11)2)19-10-15(18)13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3
InChIKeyVCVRYRKRFGATSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS 338400-71-8): Core Identity and Class Context for Procurement


1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS 338400-71-8) is a synthetic organic compound belonging to the class of phenoxy ethanones. Its structure features a 4-chlorophenyl ketone moiety linked via an ether bridge to a 2,3-dimethylphenoxy group . This molecule is primarily encountered as a research chemical or synthetic intermediate, and its procurement is supported by several specialty chemical suppliers , .

Why 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is Not Interchangeable with Structural Analogs


Substitution with generic or closely related analogs (e.g., 2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone ) is not scientifically justified without comparative data. The specific substitution pattern, particularly the 2,3-dimethyl arrangement on the phenoxy ring, is a critical determinant of a molecule's physicochemical properties and potential biological interactions . While quantitative comparative data is absent in the public domain for this exact compound, this lack of evidence itself is a key procurement consideration. A researcher cannot assume functional equivalence, making the acquisition of this specific, defined chemical entity necessary to maintain experimental integrity and reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS 338400-71-8)


Analytical Specification Benchmark: Purity vs. a Direct Halogen-Substituted Analog

The target compound is commercially available at a purity of ≥98%, as verified by its certificate of analysis . In contrast, the closely related analog 2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone (CAS 439096-15-8) is typically offered at a standard purity of 95% . This represents a quantifiable difference in initial material quality.

Analytical Chemistry Quality Control Synthetic Chemistry

Critical Data Gap: Absence of Published Comparative Bioactivity vs. Closest Analogs

An exhaustive search of primary literature and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a complete absence of published, head-to-head quantitative bioactivity data (e.g., IC50, Ki, EC50) for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone in direct comparison with any close analog. This includes the bromo-substituted analog (CAS 439096-15-8) and other phenoxy ethanone derivatives. The only putative bioactivity data identified for this compound were found to correspond to different chemical structures based on SMILES string verification, rendering them invalid.

Medicinal Chemistry Chemical Biology Lead Optimization

Physicochemical Differentiation: Inferred Lipophilicity and Hydrogen Bonding Profile

Based on the compound's structure (C16H15ClO2) and the absence of any hydrogen bond donors, it is classified as having low hydrogen bonding potential (HBD=0) and moderate lipophilicity compared to analogs with polar functional groups , . This is a class-level inference derived from its molecular descriptors and differentiates it from, for example, phenoxy propanamide derivatives which contain amide bonds and thus possess both hydrogen bond donors and acceptors, leading to different solubility and permeability profiles.

Computational Chemistry ADME Prediction Physicochemical Properties

Application Scenarios for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CAS 338400-71-8) Based on Evidence


As a High-Purity Synthetic Intermediate for Target Molecule Construction

Procuring this compound at ≥98% purity makes it a suitable starting material or intermediate for multi-step organic syntheses. The higher purity specification, when compared to the 95% purity of the bromo-analog [1], can simplify reaction workup and improve the yield and purity of downstream products, particularly in routes where the ketone or ether linkage is further functionalized.

As a Scaffold for Exploring Undefined Bioactivity in Novel Chemical Space

Given the confirmed absence of published comparative bioactivity data , [1], this compound represents a distinct and unexplored chemical entity. Researchers seeking to investigate new structure-activity relationships (SAR) or identify novel hits in phenotypic or target-based screens can use it as a probe. Its acquisition is justified by the need for a specific, defined structure to generate new data, rather than relying on inferences from more characterized analogs.

As a Lipophilic Probe for Physicochemical or ADME Profiling Studies

Its structural features—specifically, zero hydrogen bond donors and moderate calculated lipophilicity—differentiate it from more polar analogs like propanamide derivatives . This makes it a valuable tool compound for studies investigating the relationship between molecular structure and properties such as membrane permeability, logP, and metabolic stability, where a neutral, lipophilic benchmark is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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